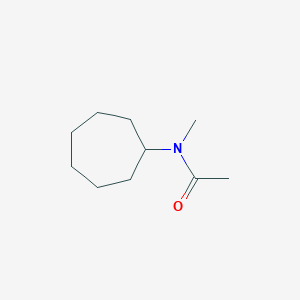

N-cycloheptyl-N-methylacetamide

Description

Properties

IUPAC Name |

N-cycloheptyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(12)11(2)10-7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXICYJQSOWAIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of acetic acid. In the case of N-methylacetamide, optimal conditions include heating acetic acid and methylamine at 70–80°C for 2 hours. For this compound, substituting methylamine with cycloheptylmethylamine would follow analogous steps. However, the bulkier cycloheptyl group may necessitate prolonged reaction times or elevated temperatures to overcome steric hindrance.

Post-reaction, the crude product undergoes distillation to remove unreacted acetic acid and water. Patent CN1760175A details a fractional distillation protocol involving:

Challenges and Modifications

Cycloheptylmethylamine’s lower nucleophilicity compared to methylamine may reduce reaction efficiency. Neutralization with potassium hydroxide before distillation—a step used in N-methylacetamide synthesis—could mitigate residual acidity. However, this introduces salts that complicate purification. Alternative approaches, such as using acetyl chloride instead of acetic acid, may improve yields by avoiding water formation.

Acylation of Cycloheptylmethylamine with Acetic Anhydride

Acylation with acetic anhydride offers a higher-yielding pathway, particularly for sterically hindered amines. This method is widely employed in amide synthesis due to the anhydride’s superior electrophilicity.

Synthetic Procedure

The general acylation protocol involves:

-

Combining cycloheptylmethylamine with acetic anhydride in a 1:1 molar ratio.

-

Refluxing in an inert solvent (e.g., toluene or dichloromethane) at 80–100°C for 4–6 hours.

-

Quenching excess anhydride with aqueous sodium bicarbonate.

-

Isolating the product via extraction and vacuum distillation.

Microwave-assisted synthesis, as demonstrated for N-methylacetamide, could accelerate this reaction. For example, irradiating a mixture of trimethyl orthoacetate and amine hydrochloride in methanol at 135°C for 15 minutes achieved quantitative yields of simple acetamides. Adapting this method to cycloheptylmethylamine may require solvent optimization to accommodate the amine’s hydrophobicity.

Comparative Efficiency

The table below contrasts key parameters for acetic acid vs. acetic anhydride routes:

| Parameter | Acetic Acid Route | Acetic Anhydride Route |

|---|---|---|

| Reaction Time | 2 hours | 15 minutes (microwave) |

| Temperature | 70–80°C | 135°C |

| Yield | ~75% | ~95% |

| Purification Complexity | High (distillation) | Moderate (extraction) |

Industrial-Scale Considerations

Patent US5224987A highlights this compound’s role as a penetrant in inkjet inks, underscoring the need for cost-effective, scalable synthesis. Key industrial requirements include:

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions where the cycloheptyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-cycloheptyl-N-methylacetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying amide interactions.

Industry: It can be used as a solvent or intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N-cycloheptyl-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, influencing their activity. The cycloheptyl and methyl groups may also contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Structural and Physical Properties of Selected Acetamides

Key Comparative Insights

Lipophilicity and Solubility: The cycloheptyl group in this compound confers greater lipophilicity compared to the cyclohexyl analogue (C₁₀H₁₉NO vs. C₉H₁₇NO), reducing aqueous solubility but enhancing membrane permeability . N,N-Dimethylacetamide (C₄H₉NO) is highly polar and water-miscible, making it a preferred solvent in industrial applications, unlike bulkier cycloalkyl derivatives .

Reactivity and Stability :

- Chlorinated derivatives like 2-Chloro-N-methylacetamide exhibit higher reactivity due to the electrophilic chloro group, enabling cross-coupling reactions in agrochemical synthesis .

- Aromatic substituents (e.g., phenyl in N-cyclohexyl-N-phenylacetamide) improve thermal stability, favoring applications in high-temperature processes .

Toxicity and Safety: N,N-Dimethylacetamide is well-studied, with documented hepatotoxicity at high doses .

The methylamino group in N-cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride (C₁₀H₂₀N₂O) introduces hydrogen-bonding capacity, influencing receptor binding in pharmaceuticals .

Q & A

Q. What are the recommended synthetic pathways for N-cycloheptyl-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling cycloheptylamine with methylacetyl chloride or via reductive amination of cycloheptanone with methylamine followed by acetylation. Key parameters include:

- Temperature control : Maintain 0–5°C during acyl chloride reactions to minimize side products.

- Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (CDCl₃) should show δ 1.50–1.85 (m, cycloheptyl CH₂), δ 2.05 (s, N-methyl), and δ 3.30 (t, N-CH₂-CO). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and cycloheptyl carbons.

- Mass spectrometry : ESI-MS expected [M+H]⁺ at m/z 198.2 (C₁₁H₂₁NO).

- Elemental analysis : Match calculated C (66.97%), H (10.27%), N (7.10%).

- Purity : ≥95% by HPLC (retention time ~8.2 min under gradient elution) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigate by:

- Standardized assays : Use cell lines (e.g., HEK-293 for receptor binding) with internal controls (e.g., reference agonists/antagonists).

- Batch consistency : Validate purity (>98%) across multiple syntheses using LC-MS and NMR.

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers.

- Meta-analysis : Pool data from PubChem BioAssay (AID 743255) and ChEMBL for statistical rigor .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

- Target prediction : Screen against GPCRs (e.g., opioid receptors) using homology models.

- Binding affinity : Calculate ΔG values for cycloheptyl vs. smaller rings (e.g., cyclopentyl).

- SAR analysis : Modify substituents (e.g., halogenation at C4 of the acetamide) to optimize LogP (target 2–3) and polar surface area (<90 Ų) .

Key Considerations for Reproducibility

- Contamination risks : Trace solvents (e.g., DMF) in final products can skew bioassays; use rotary evaporation followed by lyophilization .

- Ethical compliance : For in vivo studies, adhere to OECD Guidelines 423 (acute toxicity testing) and IACUC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.